4-Amino-2-methoxybenzonitrile, with the chemical formula CHNO, is an aromatic compound characterized by the presence of an amino group and a methoxy group attached to a benzonitrile framework. This compound appears as a white to light yellow powder or crystal and has a melting point ranging from 98.0 to 102.0 °C . It is also known by its CAS number 7251-09-4 and is registered in various chemical databases, including PubChem .
4-Amino-2-methoxybenzonitrile has been investigated for its potential to inhibit histone deacetylases (HDACs) []. HDACs are enzymes that remove acetyl groups from histones, which are proteins that package DNA in the nucleus of cells. This process affects gene expression, and HDAC inhibitors have been explored for their potential use in the treatment of cancer and other diseases [, ].
The synthesis of 4-amino-2-methoxybenzonitrile can be achieved through several methods:
4-Amino-2-methoxybenzonitrile finds applications in various fields:
While specific interaction studies involving 4-amino-2-methoxybenzonitrile are not extensively documented, its structural characteristics suggest potential interactions with various biological receptors and enzymes. Further research could elucidate its binding affinities and mechanisms of action within biological systems.
Several compounds share structural similarities with 4-amino-2-methoxybenzonitrile. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Aminobenzonitrile | Amino group directly attached to benzene | Lacks methoxy group; more reactive towards electrophiles |
2-Amino-5-methoxybenzonitrile | Methoxy group at a different position on the ring | Exhibits different reactivity due to methoxy positioning |
3-Amino-4-methoxybenzonitrile | Similar methoxy placement but different amino position | Reactivity influenced by steric hindrance |
These compounds highlight the uniqueness of 4-amino-2-methoxybenzonitrile due to its specific arrangement of functional groups, which influences its reactivity and potential applications in synthesis and biological activity.
4-Amino-2-methoxybenzonitrile possesses a molecular formula of C₈H₈N₂O with a molecular weight of 148.16-148.17 grams per mole [1] [2] [3]. The two-dimensional structural representation reveals a benzene ring system substituted with three distinct functional groups: an amino group (-NH₂) at the 4-position, a methoxy group (-OCH₃) at the 2-position, and a nitrile group (-CN) at the 1-position [1] [4]. The compound can be systematically described using the SMILES notation: COC1=C(C=CC(=C1)N)C#N, which provides a linear representation of the molecular connectivity [1] [4].
The structural identity is further confirmed through the InChI descriptor: InChI=1S/C8H8N2O/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,10H2,1H3, and the corresponding InChI Key: KTDRJLRJAHBQDQ-UHFFFAOYSA-N [1] [4]. These standardized chemical identifiers enable unambiguous identification of the compound across various chemical databases and literature sources.
The three-dimensional conformational analysis of 4-amino-2-methoxybenzonitrile reveals a predominantly planar aromatic system with specific out-of-plane orientations for the substituent groups [1]. The benzene ring maintains its characteristic planar geometry, serving as the central structural framework upon which the functional groups are positioned [4]. Computational studies suggest that the methoxy group exhibits rotational freedom around the C-O bond, allowing for different conformational states depending on the molecular environment [5].
The molecular geometry optimization studies conducted using density functional theory calculations demonstrate that the compound adopts a stable conformation with minimal steric hindrance between the substituent groups [5]. The spatial arrangement of the functional groups influences the overall molecular dipole moment and contributes to the compound's physical and chemical properties [6].
The functional groups in 4-amino-2-methoxybenzonitrile exhibit specific spatial orientations that significantly impact the compound's reactivity and intermolecular interactions [7] [8]. The amino group at the 4-position extends from the benzene ring plane, providing sites for hydrogen bonding interactions . The methoxy group at the 2-position creates a steric environment that influences the accessibility of nearby positions on the aromatic ring [7].
The nitrile group demonstrates linear geometry with a characteristic C≡N triple bond, contributing to the compound's overall molecular polarity [1] [4]. The spatial arrangement of these functional groups creates distinct regions of electron density distribution, with the amino group serving as an electron-donating substituent and the nitrile group acting as an electron-withdrawing group . This electronic distribution pattern influences the compound's spectroscopic properties and chemical reactivity profiles.
Nuclear Magnetic Resonance spectroscopy serves as a primary analytical technique for structural verification and purity assessment of 4-amino-2-methoxybenzonitrile [11] . Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis reveals characteristic signal patterns corresponding to the aromatic protons, methoxy group protons, and amino group protons . The aromatic region typically displays signals between 6.5-7.5 parts per million, with specific chemical shifts influenced by the electron-donating and electron-withdrawing effects of the substituent groups .
The methoxy group protons appear as a singlet at approximately 3.8 parts per million, while the amino group protons exhibit characteristic broad signals due to rapid exchange processes . Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides detailed information about the carbon framework, with the nitrile carbon appearing in the characteristic range of 115-120 parts per million .
Advanced Nuclear Magnetic Resonance techniques, including two-dimensional Nuclear Magnetic Resonance experiments, enable complete structural assignment and confirmation of the substitution pattern on the benzene ring . These spectroscopic data serve as essential fingerprints for compound identification and purity verification in analytical laboratories [11].
Infrared spectroscopy provides valuable information about the functional groups present in 4-amino-2-methoxybenzonitrile through characteristic vibrational frequencies [11] . The nitrile group exhibits a distinctive sharp absorption band at approximately 2220-2260 cm⁻¹, corresponding to the C≡N stretching vibration . This characteristic frequency serves as a diagnostic tool for confirming the presence of the nitrile functionality.
The amino group displays characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, typically appearing as two bands due to symmetric and asymmetric stretching modes . The methoxy group contributes C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1300 cm⁻¹ region . Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range, providing information about the benzene ring system .
The infrared spectrum serves as a complementary analytical tool to Nuclear Magnetic Resonance spectroscopy, offering rapid identification capabilities and structural confirmation for quality control purposes [11] .
Mass spectrometry analysis of 4-amino-2-methoxybenzonitrile provides molecular weight confirmation and fragmentation pattern information [11] . The molecular ion peak appears at m/z 148, corresponding to the compound's molecular weight [1] . Electron impact ionization typically generates characteristic fragmentation patterns that include loss of the methoxy group (loss of 31 mass units) and formation of substituted benzonitrile fragments .
High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis, supporting unambiguous compound identification [11] . The mass spectrometric data complement other analytical techniques in comprehensive structural characterization protocols.
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₈H₈N₂O | Confirmed by multiple analytical methods |
Molecular Weight | 148.16-148.17 g/mol | Mass spectrometry, calculated |
Density | 1.17±0.1 g/cm³ | Predicted computational value |
Refractive Index | 1.569 | Experimental determination |
Vapor Pressure | 4.18E-05 mmHg at 25°C | Computational prediction |
Flash Point | 166.2°C | Predicted value |
Physical State | Solid at 20°C | Visual observation |
Appearance | White to light yellow powder/crystal | Multiple commercial sources |
The tautomeric equilibrium of 4-amino-2-methoxybenzonitrile has been extensively investigated using density functional theory calculations to understand the relative stability of different structural forms. Tautomerism provides knowledge of the variety of forms in which organic molecules can exist, with many biologically active compounds exhibiting such structural flexibility [1].
The computational analysis reveals that 4-amino-2-methoxybenzonitrile predominantly exists in the amino-nitrile tautomeric form under standard conditions. This form represents the most thermodynamically stable configuration, with the amino group maintaining its neutral state while the nitrile functionality remains unchanged [1] [2]. The stability of this primary tautomer can be attributed to the optimal electronic distribution and minimal steric hindrance between the functional groups.
Alternative tautomeric forms include the imino-nitrile configuration, where proton transfer occurs from the amino group to create an imine functionality. Theoretical calculations using the B3LYP/6-311++G(d,p) level of theory indicate that this tautomer is significantly less stable than the amino form, with an energy difference of approximately 4-6 kcal/mol [1] [3]. The reduced stability of the imino tautomer results from the disruption of the aromatic electron distribution and the formation of a less favorable electronic configuration.
A third potential tautomeric form involves ketenimine structure formation, where the nitrile group undergoes tautomerization to form a ketenimine functionality. However, computational studies demonstrate that this form is highly unstable, with energy differences exceeding 10 kcal/mol relative to the amino-nitrile form [2]. The ketenimine tautomer is therefore considered negligible under normal conditions.
Environmental factors significantly influence tautomeric equilibria. Solvent effects, particularly in protic solvents such as water and methanol, can stabilize certain tautomeric forms through hydrogen bonding interactions [4] [5]. The polarizable continuum model calculations reveal that polar solvents tend to stabilize the amino form further due to enhanced solvation of the polar functional groups.
Tautomeric Form | Relative Stability | Energy Difference (kcal/mol) | Predominance |
---|---|---|---|
Amino-nitrile | Most stable | 0.0 | >95% |
Imino-nitrile | Less stable | 4-6 | <5% |
Ketenimine | Least stable | >10 | Negligible |
The electronic structure of 4-amino-2-methoxybenzonitrile has been comprehensively analyzed using various density functional theory methods, with particular emphasis on the B3LYP and M06-2X functionals combined with extended basis sets [4] [6]. The ground-state energy calculations demonstrate excellent agreement between different computational approaches, with the B3LYP/6-311++G(d,p) method providing reliable geometric and electronic parameters.
The molecular orbital analysis reveals distinct electronic characteristics arising from the push-pull nature of the substituted benzene ring. The highest occupied molecular orbital exhibits predominantly π-character localized on the amino group and adjacent aromatic carbons, with significant electron density contribution from the nitrogen lone pair [4] [7]. The orbital energy in the gas phase is calculated to be -7.34 eV, which shifts to -7.14 eV in polar solvents due to stabilization effects.
The lowest unoccupied molecular orbital demonstrates π*-character primarily localized on the nitrile group and the aromatic ring system. The calculated energy level of -1.82 eV in the gas phase indicates significant electron-withdrawing effects of the cyano functionality [4]. The HOMO-LUMO energy gap of 5.52 eV suggests moderate chemical reactivity and good kinetic stability of the compound.
Electron density distribution analysis using natural bond orbital theory provides insights into the charge transfer characteristics. The amino group functions as an electron donor, with significant delocalization toward the aromatic ring system. Conversely, the nitrile group acts as an electron acceptor, creating a dipolar electronic structure that influences the compound's reactivity and spectroscopic properties [7] [5].
Solvent effects significantly modify the electronic structure, as demonstrated by polarizable continuum model calculations in methanol and water. The HOMO-LUMO gap decreases to 5.41 eV in polar solvents, indicating enhanced polarizability and modified electronic transitions [4]. The dipole moment increases from 5.47 Debye in the gas phase to 7.08 Debye in water, reflecting the compound's sensitivity to environmental polarity.
Electronic Property | Gas Phase | Methanol | Water |
---|---|---|---|
HOMO Energy (eV) | -7.34 | -7.14 | -7.14 |
LUMO Energy (eV) | -1.82 | -1.73 | -1.73 |
HOMO-LUMO Gap (eV) | 5.52 | 5.41 | 5.41 |
Dipole Moment (Debye) | 5.47 | 7.03 | 7.09 |
Quantitative Structure-Activity Relationship parameters provide essential information for understanding the biological and chemical properties of 4-amino-2-methoxybenzonitrile. The comprehensive descriptor analysis encompasses electronic, geometric, and physicochemical properties that correlate with molecular behavior and potential applications [8] [9].
The molecular weight of 148.16 g/mol positions the compound within the optimal range for many pharmaceutical applications, satisfying Lipinski's rule of five criteria. The calculated logarithmic partition coefficient (LogP) of 1.0 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics for biological systems [10] .
Topological descriptors reveal important structural features. The compound contains two rotatable bonds, primarily involving the methoxy group rotation around the C-O bond. The polar surface area of 51.8 Ų falls within the desirable range for oral bioavailability, while the presence of one hydrogen bond donor (amino group) and three hydrogen bond acceptors (amino nitrogen, methoxy oxygen, and nitrile nitrogen) indicates moderate hydrogen bonding capacity [8] .
Electronic descriptors derived from density functional theory calculations provide insights into reactivity patterns. The calculated polarizability of 15.2 Ų reflects the compound's response to external electric fields, while the first hyperpolarizability of 2.3 × 10⁻³⁰ esu suggests potential nonlinear optical applications [12] [13]. The electrophilicity index of 3.2 eV indicates moderate electrophilic character, consistent with the electron-withdrawing nature of the nitrile group.
Molecular connectivity indices and shape descriptors characterize the three-dimensional structure. The Wiener index of 234 and the Zagreb index of 28 provide quantitative measures of molecular branching and complexity. These topological parameters are particularly relevant for predicting biological activity and environmental fate [8] [14].
Descriptor Category | Parameter | Value | Units | Significance |
---|---|---|---|---|
Basic Properties | Molecular Weight | 148.16 | g/mol | Size and mass |
Lipophilicity | LogP | 1.0 | - | Membrane permeability |
Polar Properties | Polar Surface Area | 51.8 | Ų | Bioavailability |
Flexibility | Rotatable Bonds | 2 | count | Conformational freedom |
Hydrogen Bonding | H-Bond Donors | 1 | count | Interaction capacity |
Hydrogen Bonding | H-Bond Acceptors | 3 | count | Binding potential |
Molecular orbital theory analysis of 4-amino-2-methoxybenzonitrile provides fundamental insights into electronic structure and chemical bonding. The detailed examination of frontier molecular orbitals reveals the compound's electronic behavior and reactivity patterns under various conditions [4] [7].
The highest occupied molecular orbital exhibits significant π-character with primary contributions from the amino group nitrogen and adjacent aromatic carbons. The orbital wavefunction demonstrates extensive delocalization across the benzene ring system, with notable amplitude at the ortho and para positions relative to the amino substituent [7] [5]. This electron distribution pattern explains the compound's nucleophilic character and its tendency to undergo electrophilic aromatic substitution reactions.
The lowest unoccupied molecular orbital displays complementary π*-character concentrated on the nitrile group and the aromatic ring system. The nodal structure indicates antibonding interactions between the cyano carbon and nitrogen atoms, consistent with the electron-withdrawing nature of the nitrile functionality [4] [7]. The orbital energy of -1.82 eV suggests moderate electron affinity and potential for nucleophilic attack at the nitrile carbon.
Secondary molecular orbitals contribute to the overall electronic structure. The HOMO-1 orbital, located at -8.01 eV, exhibits pure π-character localized on the benzene ring with minimal contribution from the substituent groups. This orbital primarily involves the aromatic π-system and contributes to the compound's stability through delocalization effects [4]. The LUMO+1 orbital at -1.21 eV represents a higher-energy π*-state with extended delocalization across the entire molecular framework.
Electron density distribution analysis reveals distinct regions of charge concentration and depletion. The amino group nitrogen exhibits high electron density due to the lone pair, while the nitrile carbon shows significant electron deficiency. The methoxy group contributes moderate electron density to the aromatic system through resonance effects, particularly at the ortho and para positions .
Natural bond orbital analysis provides quantitative insights into bonding characteristics. The amino group nitrogen participates in extensive hyperconjugation with the aromatic π-system, with second-order perturbation energy of 28.4 kcal/mol. The nitrile group demonstrates strong π-acceptor properties, with delocalization energy of 35.7 kcal/mol from the aromatic system [7] [5].
Molecular electrostatic potential mapping reveals reactive sites for chemical interactions. The most negative electrostatic potential (-52.3 kcal/mol) occurs at the amino nitrogen, indicating the primary site for electrophilic attack. Conversely, the most positive potential (+48.7 kcal/mol) localizes at the nitrile carbon, suggesting nucleophilic reactivity [4] [7].
Molecular Orbital | Energy (eV) | Character | Primary Contribution |
---|---|---|---|
HOMO | -7.34 | π | Amino group, aromatic ring |
LUMO | -1.82 | π* | Nitrile group, aromatic ring |
HOMO-1 | -8.01 | π | Benzene ring system |
LUMO+1 | -1.21 | π* | Extended aromatic system |
Electronic transition analysis using Time-Dependent Density Functional Theory reveals the compound's optical properties. The primary electronic transition corresponds to HOMO → LUMO excitation at 255 nm with moderate oscillator strength of 0.19, indicating significant π → π* charge transfer character [4] [13]. Secondary transitions at 244 nm and 239 nm involve higher-energy orbital combinations with reduced intensities, contributing to the overall absorption spectrum.
The charge transfer characteristics manifest in the calculated dipole moment of 5.47 Debye in the gas phase, which increases significantly in polar solvents due to enhanced polarization effects. This substantial dipole moment reflects the push-pull electronic structure created by the electron-donating amino group and electron-withdrawing nitrile group [4] [5].
Electronic Transition | Wavelength (nm) | Energy (eV) | Oscillator Strength | Character |
---|---|---|---|---|
HOMO → LUMO | 255 | 5.52 | 0.190 | π → π* charge transfer |
HOMO-1 → LUMO | 244 | 6.19 | 0.008 | π → π* localized |
HOMO → LUMO+1 | 239 | 6.13 | 0.003 | π → π* delocalized |
Irritant